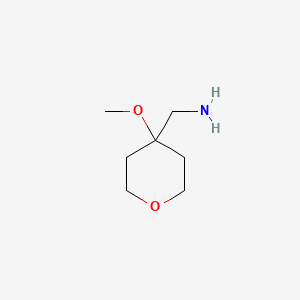

(4-Methoxyoxan-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyoxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJNIQIBGYNOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717436 | |

| Record name | 1-(4-Methoxyoxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-10-3 | |

| Record name | 1-(4-Methoxyoxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyoxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyoxan 4 Yl Methanamine and Its Derivatives

Established Synthetic Routes for (4-Methoxyoxan-4-yl)methanamine

The synthesis of this compound is not typically a single-step process but rather a sequence of reactions starting from more readily available precursors. The established routes logically involve the formation of a key intermediate, 4-methoxyoxane-4-carbonitrile, followed by its reduction.

Amination Reactions in the Synthesis of this compound

The primary route to obtaining this compound involves the chemical reduction of the nitrile group in the intermediate, 4-methoxyoxane-4-carbonitrile. This transformation is a cornerstone of amine synthesis. A variety of reducing agents and systems can be employed for this purpose. For instance, the use of sodium borohydride (B1222165) in combination with a cation exchange resin has been demonstrated as an effective system for reductive aminations, which are conceptually related to nitrile reduction. scielo.org.mxredalyc.org

Another powerful technique is reductive amination, which allows for the conversion of aldehydes or ketones into amines. youtube.com In a hypothetical pathway, a precursor such as 4-methoxyoxane-4-carbaldehyde could be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amine. redalyc.orgorganic-chemistry.org The choice of reducing agent is critical and can range from sodium borohydride activated by solid acids to more specialized reagents. organic-chemistry.org

| Reaction Type | Precursor | Key Reagents | Product |

| Nitrile Reduction | 4-Methoxyoxane-4-carbonitrile | Reducing Agent (e.g., LiAlH4, H2/Catalyst) | This compound |

| Reductive Amination | 4-Methoxyoxane-4-carbaldehyde | Ammonia, Reducing Agent (e.g., NaBH3CN) | This compound |

Nucleophilic Substitution Approaches for this compound Synthesis

Nucleophilic substitution reactions offer an alternative pathway to the aminomethyl group. This could involve a precursor where a leaving group is attached to the methyl group at the 4-position of the methoxyoxane ring. For example, a (4-methoxyoxan-4-yl)methyl halide or sulfonate could react with an amine source, such as ammonia or an ammonia equivalent, to form the desired product.

While direct examples for this specific oxane are not prevalent in the reviewed literature, the principles of nucleophilic aromatic substitution (SNAr) on heterocyclic systems are well-documented and can be adapted. atlantis-press.comchemicalbook.com For instance, the synthesis of 4-aminoquinolines often proceeds via the substitution of a 4-chloroquinoline (B167314) with an amine. atlantis-press.comchemicalbook.com Although the oxane ring is not aromatic, the fundamental concept of a nucleophile displacing a leaving group is applicable.

Ring Formation Strategies Incorporating the Oxane Core

The synthesis of the oxane (tetrahydropyran) ring itself is a critical step. Various methods exist for the formation of tetrahydropyran (B127337) derivatives. organic-chemistry.org One common strategy is the Prins reaction, which involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org

A plausible route to the core structure begins with the synthesis of tetrahydro-4H-thiopyran-4-one, which can be prepared from dimethyl 3,3'-thiobispropanoate. researchgate.net Although this is a thiopyran, the synthetic logic can be extended to its oxygen-containing analog. The resulting tetrahydropyran-4-one can then be converted to 4-hydroxytetrahydro-2H-pyran-4-carbonitrile through a cyanation reaction. ontosight.ai The hydroxyl group can subsequently be methoxylated to yield 4-methoxyoxane-4-carbonitrile, the key precursor for the final amination step. nih.gov

Advanced Synthetic Approaches to this compound Derivatives

The derivatization of this compound is crucial for exploring its potential applications. Advanced synthetic methods allow for the efficient creation of a library of related compounds, particularly amides.

Boric Acid Catalyzed Amidation in Carboxamide Formation from Amine Precursors

A significant advancement in amide synthesis is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. This method is noted for its operational simplicity and environmental advantages over traditional coupling reagents. The reaction typically proceeds by heating a mixture of the amine, a carboxylic acid, and a catalytic amount of boric acid, often with azeotropic removal of water.

This approach is highly valuable for creating carboxamide derivatives of this compound. The amine can be coupled with a wide range of carboxylic acids to produce a diverse set of amides. This method has been successfully applied to the synthesis of various pharmaceutically relevant amides.

| Reactant A | Reactant B | Catalyst | Reaction |

| This compound | Carboxylic Acid (R-COOH) | Boric Acid | Amidation |

Multi-step Reaction Sequences for Complex Derivative Synthesis

The synthesis of more complex derivatives often requires multi-step reaction sequences. These sequences can involve a combination of the methods described above, along with other transformations to build more elaborate molecular architectures. For example, a multi-step synthesis could start with the construction of a substituted oxane ring, followed by the introduction of the aminomethyl group, and finally, further functionalization of the amine.

Patents in related fields often disclose such multi-step syntheses for complex heterocyclic molecules, demonstrating the feasibility of these extended sequences. google.comgoogle.com For instance, a sequence might involve an initial Knoevenagel condensation to form a cinnamonitrile (B126248) derivative, followed by cyclization and subsequent functional group manipulations to arrive at a complex naphthyridine carboxamide. google.com A similar strategic approach can be envisioned for the synthesis of complex derivatives starting from this compound or its precursors.

Utility of Molecular Sieves as Catalytic Supports or Additives in Related Amine Syntheses

Molecular sieves, particularly the 4Å type, are crystalline aluminosilicates with well-defined pore structures, making them highly effective as drying agents in organic reactions. researchgate.net Beyond this primary function, they have demonstrated significant utility as catalysts, co-catalysts, and catalyst supports in a variety of organic transformations, including the synthesis of amines. researchgate.netcapes.gov.br Their application in amine synthesis is often associated with their ability to facilitate condensation reactions, such as the formation of imines and enamines, which are common precursors to amines. acs.org

The efficacy of molecular sieves in these reactions can be attributed to several factors. Firstly, their ability to sequester water drives the equilibrium of reversible condensation reactions towards product formation. researchgate.net Secondly, the inherent acidic or basic sites on the surface of molecular sieves can catalyze the reaction. researchgate.net The nature and strength of these active sites can be modulated by the type of zeolite and any subsequent treatments, such as ion exchange. osti.gov For instance, studies on ketimine synthesis have shown that the activation method of molecular sieves, which can influence the number of Brønsted acid sites, is crucial for reaction efficiency and reproducibility. researchgate.net

While direct studies on the use of molecular sieves in the synthesis of this compound are not prevalent, their application in analogous amine syntheses provides a strong basis for their potential utility. For example, molecular sieve-supported catalysts, such as a lanthanum catalyst on molecular sieves, have been effectively used in multi-component reactions to synthesize complex nitrogen-containing heterocycles. researchgate.net Furthermore, copper(II) on 4Å molecular sieves has been employed for the arylation of β-keto esters, a reaction that can be a step in a multi-step amine synthesis. researchgate.net

It is important to note that the choice of molecular sieve and reaction conditions are critical. In some cases, particularly in processes involving methanol, certain zeolites have shown rapid deactivation. osti.gov Therefore, careful selection and optimization are necessary to harness their full potential as catalysts or additives in the synthesis of specific amines like this compound.

Stereoselective Synthesis and Chiral Resolution of this compound and Analogues

The synthesis of chiral amines is a significant area of research due to their prevalence in pharmaceuticals and other biologically active molecules. acs.orgsigmaaldrich.com The stereoselective synthesis of this compound and its analogues involves creating a specific stereoisomer, which can be achieved through various strategies, including the preservation of existing stereocenters or the creation of new ones with high stereocontrol.

Asymmetric Synthesis Approaches for Chiral Methanamine Derivatives

The direct asymmetric synthesis of chiral amines, including methanamine derivatives, is a highly sought-after transformation. acs.org Several powerful methods have been developed to achieve this, often relying on catalysis.

One prominent strategy is the asymmetric hydrogenation of prochiral imines or enamines. acs.org This method utilizes chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. acs.org These catalysts create a chiral environment that directs the addition of hydrogen to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

Another powerful approach involves the use of chiral auxiliaries . nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the asymmetric alkylation of enolates to produce a wide range of enantiomerically enriched compounds. nih.gov While not directly applied to this compound, this principle could be adapted for its synthesis.

Biocatalysis using enzymes such as transaminases or engineered aldolases also offers a highly stereoselective route to chiral amines. acs.org These enzymes can exhibit exquisite control over the formation of new stereocenters.

Chiral resolution is another method to obtain enantiomerically pure amines. beilstein-journals.orgrsc.org This involves separating a racemic mixture of the amine into its individual enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. beilstein-journals.org The resulting diastereomers have different physical properties and can often be separated by crystallization.

Reactivity and Reaction Mechanisms of 4 Methoxyoxan 4 Yl Methanamine

Fundamental Reactivity of the Primary Amine Functionality

The primary amine group is the most reactive site in the (4-Methoxyoxan-4-yl)methanamine molecule, characterized by the lone pair of electrons on the nitrogen atom. This lone pair is responsible for both its nucleophilic and basic properties. chemguide.co.uk

Nucleophilic Character of the Amine

All amines, including this compound, are considered nucleophiles due to the active lone pair of electrons on the highly electronegative nitrogen atom. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com The nitrogen in the primary amine is more nucleophilic than the oxygen in an alcohol or ether, which is why amines can react directly with electrophiles like alkyl halides without prior conversion to a more nucleophilic conjugate base. libretexts.org

The nucleophilicity of amines generally follows the trend: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating effect of alkyl groups, which increases the electron density on the nitrogen atom. However, steric hindrance can also play a significant role, and in some cases, a less substituted amine may be a more effective nucleophile. masterorganicchemistry.com

Basicity of this compound

When an amine reacts by forming a bond with a proton (H+), it is acting as a Brønsted-Lowry base. masterorganicchemistry.com The basicity of amines is influenced by the electronic and steric effects of the substituents attached to the nitrogen atom. Generally, a stronger base corresponds to a stronger nucleophile, although there are exceptions to this trend. masterorganicchemistry.com The presence of the electron-donating alkyl group (the methoxyoxan-methyl substituent) is expected to increase the basicity of the amine compared to ammonia.

Role of the Oxane Ring in Chemical Transformations

The oxane ring in this compound is a six-membered heterocyclic ether. While generally stable, the ring can influence the reactivity of the molecule. The ether linkage within the ring is typically unreactive under standard conditions but can be cleaved under harsh acidic conditions. The stereochemistry of the oxane ring can also direct the approach of reagents to the amine functionality, potentially influencing the stereochemical outcome of reactions.

In some contexts, cyclic ethers can undergo ring-opening reactions, for instance, when reacting with amines. researchgate.netrsc.org However, in the case of this compound, the reactivity is centered on the exocyclic primary amine. The stability of the oxane ring is comparable to that of glucose, which exists predominantly in its stable cyclic pyranose form, with only a very small percentage in the reactive open-chain form. wikipedia.org This stability suggests that the oxane ring in this compound is unlikely to participate directly in most chemical transformations under typical reaction conditions.

Reaction Pathways of this compound in Derivative Formation

The primary amine group of this compound is a key functional handle for the synthesis of a wide array of derivatives through various chemical reactions.

Amidation Reactions

Amides can be formed from the reaction of this compound with carboxylic acid derivatives such as acyl chlorides and acid anhydrides. chemguide.co.uk These reactions proceed via nucleophilic acyl substitution.

With Acyl Chlorides: The reaction with an acyl chloride is vigorous and produces an N-substituted amide and hydrogen chloride. The HCl will react with unreacted amine to form an ammonium (B1175870) salt. libretexts.org

With Acid Anhydrides: The reaction with an acid anhydride (B1165640) is less vigorous than with an acyl chloride and often requires heating. chemguide.co.uk It produces an N-substituted amide and a carboxylic acid, which will then react with another molecule of the amine to form an ammonium carboxylate salt. chemguide.co.uklibretexts.org

Amides themselves are generally unreactive to nucleophilic acyl substitution but can be hydrolyzed back to a carboxylic acid and an amine under acidic or basic conditions. libretexts.org

Alkylation and Acylation Reactions

Primary amines like this compound readily undergo alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides leads to a complex mixture of products. chemguide.co.uklibretexts.org The initial reaction forms a salt of a secondary amine. In the presence of excess primary amine, the free secondary amine can be liberated. chemguide.co.uk This secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, which in turn can be alkylated to a quaternary ammonium salt. chemguide.co.uklibretexts.orglibretexts.org Using a large excess of the initial amine can favor the formation of the secondary amine. libretexts.org

Acylation: As discussed in the amidation section, acylation with acyl chlorides or acid anhydrides is a common pathway to form amides. chemguide.co.uk This is a type of nucleophilic acyl substitution reaction where the amine acts as the nucleophile.

Table of Reaction Products:

| Reactant | Reaction Type | Product Class |

| Acyl Chloride | Amidation/Acylation | N-substituted amide |

| Acid Anhydride | Amidation/Acylation | N-substituted amide |

| Alkyl Halide | Alkylation | Secondary amine, Tertiary amine, Quaternary ammonium salt |

Condensation Reactions of this compound

This compound, possessing a primary amino group, is anticipated to participate in a variety of condensation reactions. These reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are fundamental in organic synthesis for the construction of more complex molecular architectures. The reactivity of the primary amine allows for the formation of new carbon-nitrogen bonds, leading to diverse classes of compounds.

Based on the general reactivity of primary amines, this compound is expected to undergo condensation with carbonyl compounds to form imines (Schiff bases), and with carboxylic acids and their derivatives to yield amides. Furthermore, it can participate in multicomponent reactions like the Ugi reaction. While specific experimental data for the condensation reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from established chemical principles.

Schiff Base Formation

The reaction of a primary amine with an aldehyde or a ketone is a classic example of a condensation reaction that results in the formation of an imine, commonly known as a Schiff base. nih.govyoutube.comyoutube.comyoutube.com This reaction typically proceeds under mild acidic or neutral conditions, where the acid catalyzes the dehydration of the intermediate carbinolamine. youtube.comnih.gov

The formation of a Schiff base from this compound would involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com Subsequent elimination of a water molecule from the resulting hemiaminal intermediate yields the imine. youtube.com The general transformation is illustrated below:

(Illustrative Scheme: Reaction of this compound with a generic aldehyde to form a Schiff base)

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of Schiff bases with different steric and electronic properties. The specific reaction conditions, such as the choice of solvent and catalyst, would influence the reaction rate and yield.

Table 1: General Parameters for Schiff Base Formation

| Parameter | Description | Typical Examples |

| Amine | The primary amine reactant. | This compound |

| Carbonyl Compound | Aldehydes or ketones. | Benzaldehyde, Acetone, Vanillin atlantis-press.com |

| Solvent | Protic or aprotic solvents. | Ethanol, Methanol, Toluene |

| Catalyst | Acidic catalysts (optional). | Acetic acid, p-Toluenesulfonic acid |

| Temperature | Room temperature to reflux. | 25 °C - 110 °C |

| Product | Imine (Schiff Base). | N-((4-methoxyoxan-4-yl)methyl)alkanimine or N-((4-methoxyoxan-4-yl)methyl)arylimine |

Amide Bond Formation

The formation of an amide bond is another crucial condensation reaction for primary amines. This compound can react with carboxylic acids, acid chlorides, or esters to form the corresponding amides. The direct condensation with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid and facilitate the reaction.

Common coupling agents include carbodiimides (like DCC or EDC), or the use of reagents to convert the carboxylic acid to a more reactive species in situ. Alternatively, the reaction with a more electrophilic acid chloride proceeds readily, often in the presence of a base to neutralize the HCl byproduct.

(Illustrative Scheme: Reaction of this compound with a generic carboxylic acid in the presence of a coupling agent to form an amide)

The resulting amides are generally stable compounds and this reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov

Table 2: General Parameters for Amide Bond Formation

| Parameter | Description | Typical Examples |

| Amine | The primary amine reactant. | This compound |

| Acylating Agent | Carboxylic acids, acid chlorides, esters. | Acetic acid, Benzoyl chloride, Ethyl acetate |

| Coupling Agent | For carboxylic acid condensation. | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Solvent | Aprotic solvents. | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Base | To scavenge acid byproducts (for acid chlorides). | Triethylamine, Pyridine |

| Temperature | 0 °C to reflux. | 0 °C - 80 °C |

| Product | Amide. | N-((4-methoxyoxan-4-yl)methyl)acetamide, N-((4-methoxyoxan-4-yl)methyl)benzamide |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. wikipedia.orgdepaul.edu The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. wikipedia.orgnih.govnrochemistry.com While this compound itself is not a β-arylethylamine, it could be incorporated into a suitable precursor that contains this motif. For instance, if the oxane ring were attached to a β-arylethylamine framework, this derivative would be a potential substrate for the Pictet-Spengler reaction. The reaction with an aldehyde would lead to the formation of a complex heterocyclic product. jh.edu

Ugi and other Multicomponent Reactions

This compound is a suitable amine component for multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR). organic-chemistry.orgtcichemicals.com The Ugi reaction is a one-pot synthesis that combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com The versatility of the Ugi reaction allows for the rapid generation of a large number of diverse molecules from readily available starting materials. thieme-connect.de The inclusion of the (4-methoxyoxan-4-yl)methyl moiety could impart unique properties to the resulting library of compounds.

(Illustrative Scheme: Ugi reaction involving this compound, a generic aldehyde, a generic carboxylic acid, and a generic isocyanide)

Table 3: Components for a Hypothetical Ugi Reaction

| Component | Role | Example |

| Amine | Nucleophile | This compound |

| Carbonyl Compound | Electrophile | Formaldehyde, Isobutyraldehyde |

| Carboxylic Acid | Acylating agent | Acetic acid, Benzoic acid |

| Isocyanide | C1-synthon | tert-Butyl isocyanide, Cyclohexyl isocyanide |

| Product | α-Acylamino carboxamide | Complex peptidomimetic structure |

Applications of 4 Methoxyoxan 4 Yl Methanamine As a Building Block in Complex Molecular Architectures

Construction of Compound Libraries Utilizing (4-Methoxyoxan-4-yl)methanamine

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of molecules to identify new therapeutic leads. The structural attributes of this compound make it an attractive starting point for creating such libraries. The primary amine functionality serves as a convenient handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the exploration of broad chemical space.

Researchers can leverage the reactivity of the amine group to perform reactions such as acylation, alkylation, and reductive amination, thereby appending a variety of functional groups and building blocks. This combinatorial approach, starting from the core this compound scaffold, can rapidly generate a large and diverse collection of related molecules. The resulting libraries can then be screened against various biological targets to identify compounds with desired activities.

Table 1: Potential Reactions for Compound Library Synthesis

| Reaction Type | Reagents | Potential Products |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary and Tertiary Amines |

| Reductive Amination | Aldehydes, Ketones | Substituted Amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Incorporation into Nitrogen-Containing Heterocycles

The primary amine of this compound can participate in a variety of cyclization reactions to form new heterocyclic rings. By reacting with appropriate bifunctional reagents, the aminomethyl group can be incorporated into five, six, or even larger membered rings. For instance, reaction with a dicarbonyl compound could lead to the formation of a pyrrole or piperidine ring, depending on the reaction conditions and the nature of the dicarbonyl species.

Synthesis of Quinolines and Quinuclidines via Derivatives

While direct synthesis of quinolines and quinuclidines from this compound is not a commonly reported pathway, its derivatives can be strategically employed. For instance, the amine functionality could be modified to introduce a group that can participate in established quinoline syntheses, such as the Friedländer or Skraup reactions. By first functionalizing the amine and then subjecting the resulting intermediate to the appropriate cyclization conditions with a suitable reaction partner, quinoline derivatives bearing the methoxyoxane moiety could be prepared.

Similarly, the synthesis of the rigid, bicyclic quinuclidine scaffold could potentially be achieved by first elaborating the this compound core to introduce the necessary functionalities for an intramolecular cyclization cascade.

Formation of Triazole Moieties in Conjugation

The formation of triazole rings, often facilitated by "click chemistry," is a powerful tool for linking different molecular fragments. The amine group of this compound can be readily converted into an azide. This azide derivative can then undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction with a terminal alkyne to form a 1,2,3-triazole ring. This strategy allows for the efficient conjugation of the this compound scaffold to other molecules of interest, such as peptides, polymers, or other small molecule fragments.

Table 2: Key Transformations for Heterocycle Synthesis

| Target Heterocycle | Key Intermediate from this compound | Potential Reaction |

| Pyrrole/Piperidine | This compound | Paal-Knorr synthesis (with a 1,4-dicarbonyl) |

| Quinoline | Functionalized derivative | Friedländer synthesis, Skraup synthesis |

| 1,2,3-Triazole | (4-Azidomethyl)-4-methoxyoxane | Azide-Alkyne Cycloaddition |

Design and Synthesis of Scaffolds for Drug Discovery

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel scaffolds is a key strategy in drug discovery to explore new areas of chemical space and to develop compounds with improved properties. The this compound moiety itself can be considered a valuable scaffold.

By strategically modifying the this compound core, medicinal chemists can design and synthesize novel scaffolds with tailored properties for specific drug discovery programs. For example, the oxane ring could be further functionalized, or the linker between the ring and the amine could be altered to optimize the distance and orientation of attached pharmacophores. This scaffold-based approach allows for the systematic exploration of structure-activity relationships and the development of potent and selective drug candidates.

Exploration of 4 Methoxyoxan 4 Yl Methanamine in Medicinal Chemistry and Drug Development

Identification of (4-Methoxyoxan-4-yl)methanamine as a Promising Scaffold for Bioactive Molecules

The this compound core has been recognized as a valuable scaffold in the generation of bioactive molecules. Its appeal lies in the combination of a flexible yet conformationally constrained oxane ring and the presence of a primary amine and a methoxy (B1213986) group. These functional groups provide handles for chemical derivatization, enabling the synthesis of diverse libraries of compounds for high-throughput screening. The oxane ring itself can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The exploration of this scaffold has led to the discovery of compounds with potential applications in various therapeutic areas.

The molecular structure of this compound is represented by the chemical formula C7H15NO2. uni.lu The strategic placement of the methoxy and methanamine groups on the oxane ring creates specific steric and electronic properties that can be exploited in the design of molecules that interact with biological targets.

Functionalization of this compound for Pharmacological Activity

The primary amine of this compound is a key site for functionalization. It can readily undergo a variety of chemical reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. These modifications can dramatically alter the pharmacological profile of the resulting derivatives, influencing their potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aromatic or heterocyclic moieties can lead to interactions with specific receptor binding pockets, while the addition of polar groups can enhance aqueous solubility. The methoxy group can also be modified, although it is generally less reactive than the amine. Demethylation to the corresponding alcohol, for example, can provide another point for derivatization or can itself lead to a change in biological activity.

Development of Derivatives with Potential Therapeutic Applications

The versatility of the this compound scaffold has been leveraged to develop derivatives with a range of potential therapeutic applications. These include agents targeting the central nervous system and compounds with antimicrobial properties.

Serotonin (B10506) receptors are a major target for the treatment of a variety of disorders, including those affecting the central nervous system and gastrointestinal motility. wikipedia.orgnih.gov Agonists of these receptors are compounds that activate them in a manner similar to the endogenous ligand, serotonin. wikipedia.org The this compound scaffold has been explored for the design of novel serotonin receptor agonists. By incorporating this scaffold into larger molecules, medicinal chemists have aimed to develop compounds with high affinity and selectivity for specific serotonin receptor subtypes. For example, derivatives have been synthesized that show promise as 5-HT4 receptor agonists, which are known to have prokinetic effects and potential as antidepressants and nootropics. wikipedia.orgnih.govbrianakchen.com

| Drug/Compound | Target Receptor | Therapeutic Area |

| Cisapride | 5-HT4 Receptor | Gastrointestinal Motility Disorders |

| Tegaserod | 5-HT4 Receptor | Gastrointestinal Motility Disorders |

| Prucalopride | 5-HT4 Receptor | Gastrointestinal Motility Disorders |

| RS-67,333 | 5-HT4 Receptor | Investigational (Anxiety, Depression) |

| PF-04995274 | 5-HT4 Receptor | Investigational (Cognitive Disorders) |

This table is based on information for known serotonin receptor agonists and is illustrative of the types of targets and applications for which this compound derivatives could be designed.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The this compound scaffold has been investigated as a potential starting point for the development of new antibacterial compounds. While methenamine (B1676377) itself has antibacterial properties, its effectiveness can be limited in certain conditions. nih.gov Research has shown that combining methenamine with other agents, such as acetohydroxamic acid, can enhance its antibacterial effect, particularly against urease-producing bacteria. nih.gov This suggests that derivatives of this compound could be designed to have improved antimicrobial activity, either through inherent potency or by acting in synergy with other agents.

The this compound moiety has the potential to be incorporated into the synthesis of active pharmaceutical ingredients (APIs). The principles of medicinal chemistry often involve the combination of different pharmacophores to create hybrid molecules with improved properties. The synthesis of such complex molecules can be a significant challenge. However, advances in synthetic methodologies, including flow chemistry, are enabling the efficient production of APIs. beilstein-journals.org These techniques could be applied to the synthesis of APIs that incorporate the this compound scaffold, potentially leading to the development of new drugs with enhanced efficacy and safety profiles.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies would involve the systematic modification of different parts of the molecule and the evaluation of the resulting compounds in biological assays.

For example, modifying the substituent on the nitrogen atom of the methanamine group could reveal the optimal size, shape, and electronic properties for interaction with a specific biological target. Similarly, altering the stereochemistry of the oxane ring or the position of the methoxy group could have a profound impact on activity. The goal of SAR studies is to build a comprehensive understanding of the key structural features required for the desired pharmacological effect, which can then be used to design more potent and selective compounds. nih.govnih.govnih.govmdpi.comresearchgate.net

| Compound/Analog | Modification | Impact on Activity |

| Analog 1 | Replacement of methoxy group with a hydroxyl group | May alter solubility and hydrogen bonding potential. |

| Analog 2 | N-alkylation of the amine | Can influence lipophilicity and steric interactions. |

| Analog 3 | Introduction of an aromatic ring on the amine | May introduce pi-stacking interactions with the target. |

| Analog 4 | Change in stereochemistry at C4 | Could significantly affect binding affinity. |

This table provides a hypothetical illustration of the types of modifications and potential outcomes in an SAR study of this compound analogues.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxyoxan 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels. researchgate.net For (4-Methoxyoxan-4-yl)methanamine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would yield critical data. researchgate.net

Key analyses would include:

Molecular Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms.

HOMO-LUMO Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This reveals electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack), which is vital for predicting intermolecular interactions. researchgate.net

Mulliken Atomic Charges: Calculating the partial charge on each atom, which helps in understanding the molecule's polarity and reactive sites. researchgate.net

Hypothetical Data Table for Electronic Properties This table is for illustrative purposes only and does not represent published data for this compound.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 2.1 D | Suggests a moderate overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior. d-nb.info An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to predict their motion. nih.gov

This analysis would reveal:

Conformational Landscape: The oxane ring and the methoxymethylamine side chain can adopt various conformations. MD simulations explore these different shapes and their relative stabilities.

Solvent Interactions: It would show how the molecule interacts with surrounding solvent molecules, including the formation and lifetime of hydrogen bonds between the amine group and water. mdpi.com

Flexibility and Dynamics: The simulation would quantify the flexibility of different parts of the molecule, such as the rotation around single bonds, which is crucial for its ability to bind to a receptor. d-nb.info

Illustrative Data Table for Conformational Analysis This table is for illustrative purposes only and does not represent published data for this compound.

| Parameter | Hypothetical Finding | Implication |

| Dominant Ring Conformation | Chair | The six-membered oxane ring is most stable in a chair conformation. |

| Key Dihedral Angle (C-C-N-H) | Fluctuates between 60°, 180°, -60° | Indicates rotational freedom of the aminomethyl group. |

| Radial Distribution Function g(r) of Amine Nitrogen to Water Oxygen | Peak at ~2.8 Å | Shows strong hydrogen bonding potential with solvent. |

Docking Studies and Ligand-Receptor Interactions for Medicinal Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. researchgate.netunar.ac.id

For this compound, a docking study would involve:

Selecting a relevant protein target.

Placing the 3D structure of the compound into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on estimated binding energy. d-nb.info

The results would predict key interactions, such as hydrogen bonds, van der Waals forces, and ionic interactions, that stabilize the ligand-receptor complex. d-nb.info Although no specific docking studies have been published for this compound, the methodology is well-established for similar small molecules. mdpi.commdpi.com

Example Data Table for Docking Results This table is hypothetical, assuming a docking study against a generic kinase receptor.

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity (Score) | -7.5 kcal/mol | Suggests a potentially strong and stable binding interaction. |

| Hydrogen Bonds | Amine group with Asp145; Methoxy (B1213986) oxygen with Lys72 | Identifies key residues in the receptor responsible for binding. |

| Hydrophobic Interactions | Oxane ring with Leu25, Val80 | Shows the role of non-polar regions in stabilizing the complex. |

Predictive Modeling of Reactivity and Synthetic Feasibility

Computational models can predict the likely outcomes of chemical reactions and help design efficient synthetic routes. nih.gov This field, known as computer-aided synthesis planning (CASP), uses algorithms trained on vast reaction databases to work backward from a target molecule to simple, available precursors (retrosynthesis). nsu.ru

For this compound, these models could:

Predict Reactivity: Identify the most likely sites for chemical attack based on the calculated electronic structure.

Assess Synthetic Feasibility: Evaluate potential synthetic pathways, flagging reactions that may be low-yielding or produce unwanted byproducts. nsu.ru

Propose Retrosynthetic Routes: Suggest disconnections to break the molecule down into simpler building blocks, aiding in the design of a laboratory synthesis. For example, a model might suggest a disconnection at the C-C bond between the oxane ring and the aminomethyl group.

These predictive tools are becoming increasingly important for accelerating chemical research, though their application to this compound has not yet been documented in the literature. nih.gov

Future Research Directions for 4 Methoxyoxan 4 Yl Methanamine

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of (4-Methoxyoxan-4-yl)methanamine and its derivatives is an area ripe for the application of green chemistry principles. Traditional synthetic routes for such molecules can involve harsh reagents, significant solvent use, and multiple steps, leading to considerable waste. Future research will likely focus on developing more environmentally benign and efficient synthetic strategies.

One promising avenue is the exploration of solvent-free or "grinding" techniques. scitepress.org These methods, which involve the reaction of neat reactants in a mortar and pestle, have been successfully applied to the synthesis of other heterocyclic compounds, significantly reducing the reliance on volatile and often toxic organic solvents. scitepress.org Another key area of development will be the use of biocatalysis. Employing enzymes to catalyze specific steps in the synthesis could lead to higher selectivity and milder reaction conditions, minimizing by-product formation and energy consumption.

Furthermore, the principles of atom economy will be central to new synthetic designs. This involves maximizing the incorporation of all materials used in the process into the final product. Research into one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, will be crucial in this regard. This approach not only improves efficiency but also reduces the need for costly and environmentally damaging purification steps.

Expansion of Medicinal Chemistry Applications to New Therapeutic Areas

The structural motif of this compound, featuring a substituted oxane ring, is a valuable scaffold in medicinal chemistry. Its derivatives have already shown potential as pharmaceutical intermediates. Future research is expected to build upon this foundation, exploring its application in a wider range of therapeutic areas.

Given that derivatives of similar heterocyclic structures have shown promise as antimicrobial and neuroprotective agents, these are logical starting points for new investigations. vulcanchem.com The primary amine group of this compound offers a convenient handle for chemical modification, allowing for the synthesis of large libraries of analogues. These libraries can then be screened against various biological targets to identify novel lead compounds.

The development of derivatives as biochemical probes is another exciting prospect. The ability to attach fluorescent tags or other reporter molecules to the this compound core could provide valuable tools for studying biological processes and for target validation in drug discovery.

Advanced Materials Science Applications

The unique three-dimensional structure of the oxane ring in this compound makes it an attractive building block for the creation of novel materials with advanced properties. Future research in this area is likely to focus on the incorporation of this moiety into polymers and other macromolecules.

The presence of both a methoxy (B1213986) and a primary amine group allows for a variety of polymerization strategies. For instance, the amine group can be used to form polyamides or polyimides, while the ether linkage in the oxane ring can impart flexibility and other desirable properties to the resulting polymer chains. Such polymers could find applications in areas ranging from specialty coatings and adhesives to advanced composites.

Furthermore, the potential for this compound and its derivatives to self-assemble into ordered structures opens up possibilities in the field of supramolecular chemistry and nanotechnology. The development of functional materials based on these self-assembled structures could lead to innovations in areas such as drug delivery, sensing, and catalysis.

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully unlock the potential of the this compound scaffold, its integration with modern drug discovery and materials science platforms is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity or material property. researchgate.netnih.gov By creating large and diverse libraries of this compound derivatives, researchers can efficiently identify "hits" for further development. nih.gov

Combinatorial chemistry is a powerful tool for generating such libraries. slideshare.netresearchgate.net This technique enables the rapid and systematic synthesis of a large number of related compounds by combining a smaller number of starting materials in various combinations. slideshare.netresearchgate.net The application of combinatorial chemistry to the this compound core will significantly accelerate the discovery of new drug candidates and materials.

The data generated from HTS campaigns on these combinatorial libraries can then be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models. These models will provide crucial insights into how chemical modifications to the this compound scaffold affect its biological activity or material properties, guiding the design of more potent and effective compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methoxyoxan-4-yl)methanamine, and how are reaction conditions optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, condensation of 4-methoxyoxane-4-carbaldehyde with ammonium acetate under acidic conditions, followed by reduction with NaBH4 or LiAlH4, is a common approach . Optimization involves varying solvents (e.g., THF vs. MeOH), temperatures (25–80°C), and stoichiometric ratios of reagents. Purity is assessed via HPLC or GC-MS .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify methoxy (-OCH3) and oxane ring protons (δ 3.5–4.5 ppm) .

- IR : Peaks at ~3300 cm<sup>−1</sup> (N-H stretch) and ~1100 cm<sup>−1</sup> (C-O-C ether linkage) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 159.23 for [M+H]<sup>+</sup>) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodology :

- Solubility : Test in buffers (PBS, pH 7.4) and organic solvents (DMSO) via UV-Vis spectroscopy. Hydrochloride salts (e.g., [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride) improve aqueous solubility .

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are recommended?

- Methodology :

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination .

- Chromatographic Resolution : Chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with racemic mixtures .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Analysis : Establish EC50 (efficacy) and CC50 (cytotoxicity) in cell lines (e.g., HEK293, HepG2) using MTT assays. A selectivity index (SI = CC50/EC50) >10 indicates therapeutic potential .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., apoptosis vs. oxidative stress) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Validate with MD simulations (e.g., GROMACS) .

- QSAR Studies : Coramine substituents (e.g., methoxy group position) with bioactivity data to optimize lead compounds .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reactions in real time .

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .

Contradiction Analysis & Best Practices

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Cross-Validation : Compare data with peer-reviewed databases (PubChem, Reaxys) and replicate experiments under standardized conditions .

- Impurity Profiling : Use DSC-TGA to detect polymorphic forms or hydrate formation affecting thermal properties .

Q. What are the limitations of current biological activity data, and how can they be improved?

- Critique : Many studies lack in vivo validation or mechanistic depth .

- Recommendations :

- ADMET Profiling : Assess pharmacokinetics (e.g., plasma stability, hepatic microsome metabolism) .

- Transcriptomics : Use CRISPR-Cas9 screens to identify genetic vulnerabilities linked to compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.